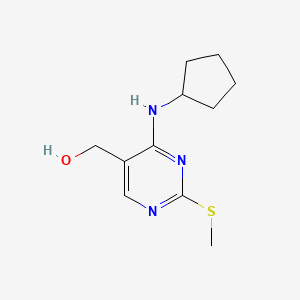
N-(2-methoxy-3-phenylpropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-3-phenylpropyl)prop-2-enamide, also known as MMPPF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPPF is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is a G protein-coupled receptor that is involved in pain modulation, mood regulation, and drug addiction.
Applications De Recherche Scientifique
N-(2-methoxy-3-phenylpropyl)prop-2-enamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of acute and chronic pain, without producing tolerance or dependence. N-(2-methoxy-3-phenylpropyl)prop-2-enamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(2-methoxy-3-phenylpropyl)prop-2-enamide has been investigated for its potential to reduce drug-seeking behavior in animal models of drug addiction.
Mécanisme D'action
N-(2-methoxy-3-phenylpropyl)prop-2-enamide is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is activated by the endogenous neuropeptide nociceptin/orphanin FQ, which is involved in pain modulation, mood regulation, and drug addiction. By blocking the NOP receptor, N-(2-methoxy-3-phenylpropyl)prop-2-enamide can modulate the activity of the endogenous nociceptin/orphanin FQ system, leading to analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-methoxy-3-phenylpropyl)prop-2-enamide has been shown to modulate the activity of the endogenous nociceptin/orphanin FQ system, leading to changes in neurotransmitter release, neuronal activity, and behavioral responses. N-(2-methoxy-3-phenylpropyl)prop-2-enamide has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. N-(2-methoxy-3-phenylpropyl)prop-2-enamide has also been shown to decrease the release of glutamate and substance P, which are neurotransmitters that are involved in pain transmission and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxy-3-phenylpropyl)prop-2-enamide is its selectivity for the NOP receptor, which allows for specific modulation of the nociceptin/orphanin FQ system without affecting other opioid receptors. This selectivity also reduces the risk of side effects that are associated with non-selective opioid receptor agonists or antagonists. However, one limitation of N-(2-methoxy-3-phenylpropyl)prop-2-enamide is its low aqueous solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-(2-methoxy-3-phenylpropyl)prop-2-enamide in humans.
Orientations Futures
There are several future directions for research on N-(2-methoxy-3-phenylpropyl)prop-2-enamide. One direction is to investigate its potential as a therapeutic agent for pain, anxiety, depression, and drug addiction in humans. Clinical trials are needed to determine the safety and efficacy of N-(2-methoxy-3-phenylpropyl)prop-2-enamide in humans, as well as the optimal dosing and administration methods. Another direction is to explore the structure-activity relationship of N-(2-methoxy-3-phenylpropyl)prop-2-enamide and develop more potent and selective NOP receptor antagonists. Additionally, N-(2-methoxy-3-phenylpropyl)prop-2-enamide could be used as a tool to study the nociceptin/orphanin FQ system and its role in physiological and pathological processes.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-3-phenylpropyl)prop-2-enamide involves the reaction of 2-methoxy-3-phenylpropylamine with acryloyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography to obtain N-(2-methoxy-3-phenylpropyl)prop-2-enamide as a white crystalline solid. The purity of N-(2-methoxy-3-phenylpropyl)prop-2-enamide can be confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-(2-methoxy-3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-13(15)14-10-12(16-2)9-11-7-5-4-6-8-11/h3-8,12H,1,9-10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGCEIMSZGJJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-3-phenylpropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2971506.png)
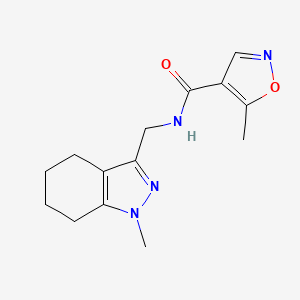
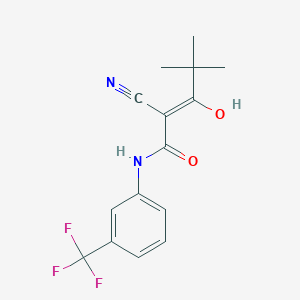
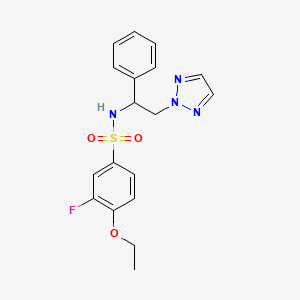
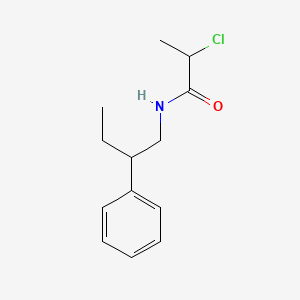
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2971514.png)
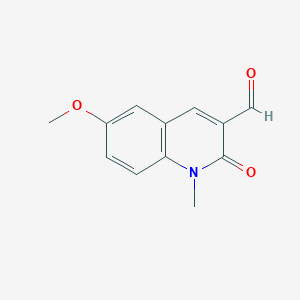
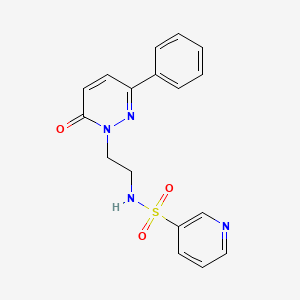
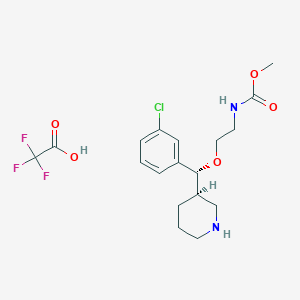
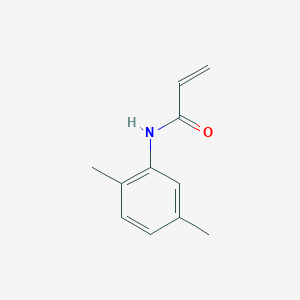
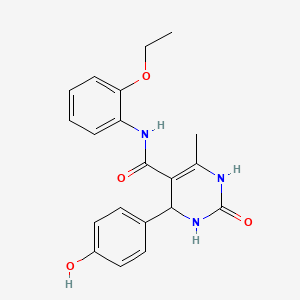

![N-isopropyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2971527.png)
